[(4-Chlorophenyl)phenylmethyl]-hydrazine
Description
[(4-Chlorophenyl)phenylmethyl]-hydrazine is a substituted hydrazine derivative characterized by a diphenylmethyl group, where one phenyl ring is para-chlorinated. For instance, reacting (4-chlorophenyl)phenylmethyl chloride with hydrazine hydrate could yield the target compound via nucleophilic substitution .
Key structural features include:
- Molecular formula: Likely C13H12ClN2 (estimated based on substituents).
- Functional groups: Hydrazine (-NH-NH2) and diphenylmethyl moiety.
- Physicochemical properties: Higher molecular weight (~237.7 g/mol) and lipophilicity compared to simpler arylhydrazines like 4-chlorophenylhydrazine (142.586 g/mol) .
Properties
IUPAC Name |
[(4-chlorophenyl)-phenylmethyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-12-8-6-11(7-9-12)13(16-15)10-4-2-1-3-5-10/h1-9,13,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVUVPMLOWJDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization Reaction
- Starting from 4-chloroaniline, diazotization is performed under acidic conditions (pH 1-2) at low temperatures (5-10 °C).
- Sodium nitrite (20% aqueous solution) is added dropwise to generate the diazonium salt.
- The reaction is monitored by starch-iodide test to confirm completion.
Reduction Reaction
- The diazonium salt is reduced using reducing agents such as sodium metabisulfite or ammonium sulfite.
- Optimal reduction conditions are at 10-35 °C and pH 7-9.
- Ammonium sulfite is preferred in some protocols for better handling and reduced caking issues compared to sodium sulfite.
- The reduction step typically lasts 3-4 hours at 50-60 °C, yielding 4-chlorophenylhydrazine or its hydrochloride salt with high purity and yield (~86.8%).
Acidification and Isolation
- After reduction, acidification with hydrochloric acid (20%) at 50-70 °C induces crystallization of the hydrazine hydrochloride.
- The product is filtered, washed, and dried at ~80 °C to yield the final 4-chlorophenylhydrazine hydrochloride with purity exceeding 99% and good crystallinity.
Table 1: Typical Conditions for 4-Chlorophenylhydrazine Hydrochloride Preparation
| Step | Reagents/Conditions | Temperature (°C) | pH | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Diazotization | 4-Chloroaniline + NaNO2 (20% aq) + HCl | 5-10 | 1-2 | 1 | - | - |
| Reduction | Ammonium sulfite solution | 50-60 | 7-9 | 3-4 | ~86.8 | - |
| Acidification | HCl (20%) | 50-70 | - | 1-2 | - | 99.2 |
| Isolation | Filtration, washing, drying | 80 (drying) | - | - | - | - |
Synthesis of this compound
The full synthesis of this compound involves coupling the hydrazine intermediate with a phenylmethyl moiety. While detailed stepwise synthetic protocols specific to this compound are limited in open literature, the following general approaches are noted:
Starting Materials and Key Reactions
- The hydrazine intermediate (4-chlorophenylhydrazine) is reacted with benzyl halides or benzyl derivatives to form the this compound.
- The reaction is typically conducted under reflux in appropriate solvents such as toluene or dimethylformamide (DMF).
- Alkylation or nucleophilic substitution reactions are employed, often in the presence of base catalysts to facilitate coupling.
Research Findings and Optimization Notes
- Yield Optimization: Use of ammonium sulfite as a reducing agent improves yield and reduces operational difficulties compared to sodium sulfite.
- Purity Control: Maintaining pH and temperature within narrow ranges during diazotization and reduction ensures high purity (>99%) of the hydrazine hydrochloride.
- Reaction Monitoring: Starch-iodide test is a reliable method to monitor diazotization completion.
- Crystallization: Acidification with hydrochloric acid leads to crystalline hydrazine hydrochloride with good flow properties, facilitating isolation and washing.
- Solvent and Temperature: Reactions are generally carried out in aqueous or alcoholic media, with temperatures ranging from room temperature to 70 °C depending on the step.
Summary Table of Preparation Method Parameters
| Parameter | Diazotization | Reduction | Acidification | Isolation |
|---|---|---|---|---|
| Starting Material | 4-Chloroaniline | Diazonium salt | Reduced hydrazine solution | Crystalline hydrazine salt |
| Reagents | NaNO2 (20% aq), HCl | Ammonium sulfite (aq) | HCl (20%) | Washing solvents |
| Temperature Range | 5-10 °C | 50-60 °C | 50-70 °C | Drying at 80 °C |
| pH Range | 1-2 | 7-9 | Not specified | Not applicable |
| Reaction Time | ~1 hour | 3-4 hours | 1-2 hours | - |
| Yield (%) | - | ~86.8% | - | - |
| Product Purity (%) | - | - | 99.2% | - |
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)phenylmethyl]-hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides or nitroso compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted aromatic compounds .
Scientific Research Applications
[(4-Chlorophenyl)phenylmethyl]-hydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(4-Chlorophenyl)phenylmethyl]-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chlorophenylhydrazine
- Structure : C6H7ClN2, featuring a single para-chlorinated phenyl group directly attached to hydrazine .
- Key differences :
- Applications : Intermediate in synthesizing dyes, pharmaceuticals, and ligands for metal complexes .
(1E)-Bis[1-(4-Chlorophenyl)ethylidene]hydrazine
- Structure : C16H14Cl2N2, a bis-hydrazone with two 4-chlorophenyl groups .
- Key differences: Symmetrical structure with two chlorinated aromatic rings, enhancing thermal stability.
- Applications : Explored in materials science and as a ligand for transition metals .
3-[(4-Chlorophenyl)sulfonyl]propane hydrazide
- Structure : C9H12ClN3O2S, featuring a sulfonyl group and hydrazide (-CONH-NH2) functionality .
- Key differences :
- Applications : Precursor for antimicrobial and anti-inflammatory agents .
Thiophenyl Hydrazone Derivatives (e.g., Compound 5b)
- Structure : Combines thiophene, furan, and hydrazone groups .
- Key differences :
- Applications : Anticancer agents targeting microtubule polymerization .
Stability and Toxicity Considerations
- 4-Chlorophenylhydrazine: Known genotoxicity risks; requires careful handling .
- Bis-hydrazones (e.g., ) : Enhanced stability due to conjugation, but may accumulate in lipid-rich tissues.
Biological Activity
[(4-Chlorophenyl)phenylmethyl]-hydrazine is a compound that has garnered attention for its significant biological activities, particularly in the context of allergic reactions and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C13H13ClN2, and it features a hydrazine functional group attached to a chlorinated phenyl ring. This structure is critical for its interaction with biological targets, particularly histamine receptors.
Target Receptors:
The primary target of this compound is the H1 receptor , a subtype of histamine receptors involved in mediating allergic responses. The compound exhibits a higher affinity for H1 receptors compared to histamine itself, which allows it to effectively inhibit histamine-mediated pathways that lead to allergic symptoms such as asthma and itching.
Biochemical Pathways:
Upon binding to H1 receptors, this compound modulates several biochemical pathways associated with allergic reactions. This modulation includes the inhibition of downstream signaling cascades that promote inflammation and hypersensitivity.
Anti-Allergic Effects
Research indicates that this compound significantly reduces symptoms associated with allergic asthma. In animal models, it has been shown to alleviate allergic reactions by inhibiting the release of pro-inflammatory mediators from mast cells and basophils .
Animal Model Studies
In controlled laboratory settings, various dosages of this compound were administered to animal models to assess its efficacy in reducing allergic responses. Lower doses were associated with beneficial effects, while higher doses did not show proportional increases in efficacy and raised concerns about potential toxicity .
Stability and Metabolism
Studies have indicated that the stability of this compound can vary based on environmental conditions. For instance, its degradation over time affects its long-term effectiveness in biological systems. The compound is metabolized by cytochrome P450 enzymes, which can lead to the formation of active metabolites that may further influence its biological activity.
Comparative Analysis with Other Compounds
| Compound Name | Primary Activity | Target Receptor | Affinity Level |
|---|---|---|---|
| This compound | Anti-allergic | H1 Receptor | High |
| Diphenhydramine | Antihistamine | H1 Receptor | Moderate |
| Cetirizine | Antihistamine | H1 Receptor | High |
This table illustrates how this compound compares with other known antihistamines in terms of activity and receptor affinity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [(4-Chlorophenyl)phenylmethyl]-hydrazine derivatives, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation of hydrazide intermediates with substituted ketones in acetic acid under reflux. For example, reacting 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with 4’-chloroacetophenone in acetic acid at room temperature yields hydrazide derivatives in 69% yield after recrystallization . Optimization includes adjusting solvent polarity (e.g., methanol vs. ethanol), reaction time (12–24 hours), and stoichiometric ratios (1:1 to 1:1.2).
Q. How can researchers characterize this compound derivatives using spectroscopic techniques?
- Methodology : Use a combination of:
- 1H/13C NMR : To confirm hydrazine linkage (NH-NH2 signals at δ 8.3–9.0 ppm) and aromatic substitution patterns .
- IR Spectroscopy : Identify N-H stretches (3200–3300 cm⁻¹) and C=O/C=N bonds (1650–1700 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in the lab?
- Guidelines :
- Use 0.1 M HCl as a stabilizing agent during synthesis to prevent decomposition .
- Avoid exposure to strong oxidizers; store in amber glass bottles under inert gas (N2/Ar) to limit hydrolysis .
- Follow NIOSH Method 3518 for air monitoring, using phosphomolybdic acid (PMA) solutions to detect hydrazine vapors .
Advanced Research Questions
Q. How can molecular docking studies guide the design of this compound derivatives for anticancer activity?
- Methodology :
- Target VEGFR-2 or apoptosis pathways using AutoDock/Vina software. For example, phthalazine derivatives with 4-chlorophenyl groups show binding affinity (<i>K</i>d ~5.2 nM) via hydrogen bonding with kinase domains .
- Validate predictions with cytotoxicity assays (e.g., IC50 values against MCF-7 or HepG2 cell lines) .
Q. What mechanistic insights explain the role of this compound in Fischer indole synthesis?
- Analysis :
- The hydrazine group reacts with aldehydes/ketones under acidic conditions to form hydrazones, which undergo [3,3]-sigmatropic rearrangement and ammonia elimination to yield indoles .
- Side reactions (e.g., dimerization) can occur if pH > 3.0; control via HCl catalysis (pH 1.5–2.5) .
Q. How do structural modifications (e.g., triazole or pyrazole moieties) affect the biological activity of this compound derivatives?
- Experimental Design :
- Introduce 1,2,4-triazole via cyclodehydration using PPh3Cl2, which enhances metabolic stability .
- Compare IC50 values of pyrazole derivatives (e.g., 3a-b) with/without 4-chlorophenyl groups to assess SAR .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 69% vs. 89%) for hydrazine derivatives?
- Troubleshooting :
- Solvent Effects : Higher yields (85–90%) are achieved in ethanol vs. methanol due to improved solubility of intermediates .
- Catalyst Use : Additives like NaOEt (2 eq.) accelerate hydrazone formation, reducing reaction time from 18 h to 6 h .
Q. How can computational tools (e.g., DFT or ADMET) predict the pharmacokinetic profile of this compound derivatives?
- Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
